2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate
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Overview
Description
2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyrazole ring attached to a chromen-4-one core, which is further esterified with an acetate group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which is then functionalized with a pyrazole ring. The final step involves the esterification of the chromen-4-one derivative with acetic anhydride to form the acetate ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include quinones, chroman-4-one derivatives, and various substituted chromen-4-one compounds .
Scientific Research Applications
2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate
- 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-(1-ethyl-1H-pyrazol-4-yl)-4-oxo-4H-chromen-3-yl acetate stands out due to its unique combination of a pyrazole ring and a chromen-4-one core, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
[2-(1-ethylpyrazol-4-yl)-4-oxochromen-3-yl] acetate |
InChI |
InChI=1S/C16H14N2O4/c1-3-18-9-11(8-17-18)15-16(21-10(2)19)14(20)12-6-4-5-7-13(12)22-15/h4-9H,3H2,1-2H3 |
InChI Key |
UTZVBJZQXUWTGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C |
Origin of Product |
United States |
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